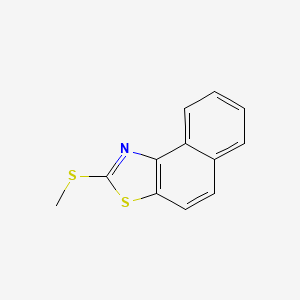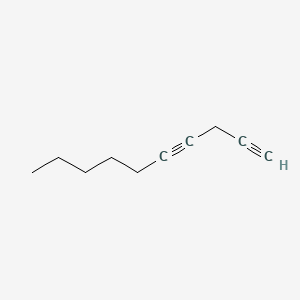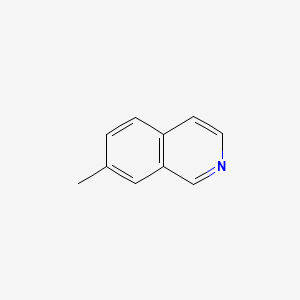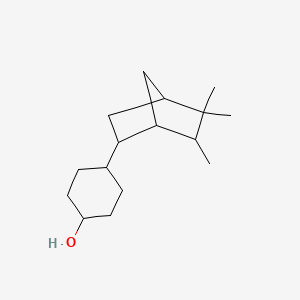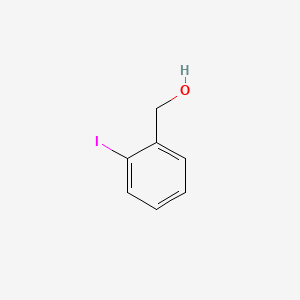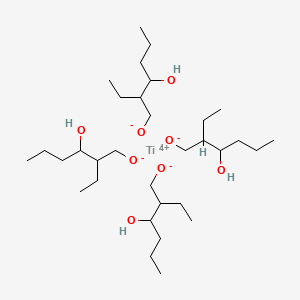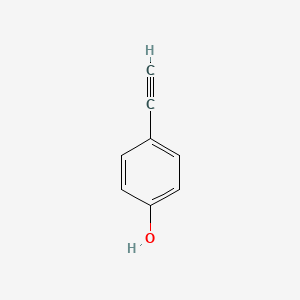
苯酚,4-乙炔基-
概述
描述
Phenol, 4-ethynyl- is an organic compound with the molecular formula C₈H₆O. It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group.
科学研究应用
Phenol, 4-ethynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
Phenol, 4-ethynyl-, is a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . The primary targets of Phenol, 4-ethynyl-, are the proteins in these organisms, which it interacts with and modifies .
Mode of Action
Phenol, 4-ethynyl-, interacts with its targets through a process known as proteolysis . In concentrations in the 5% to 7% range, Phenol, 4-ethynyl-, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, Phenol, 4-ethynyl-, produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
The biochemical pathways affected by Phenol, 4-ethynyl-, are primarily those involving proteins and their synthesis . Phenolic compounds, such as Phenol, 4-ethynyl-, are mainly biosynthesized by the shikimate and phenylpropanoid pathways . The downstream effects of these pathways include the production of a wide range of secondary metabolites, including other phenolic compounds .
Pharmacokinetics
It is known that phenolic compounds, in general, have poor oral bioavailability . They are converted into a large repertoire of metabolites by phase 1 and phase 2 metabolism and gut microflora-mediated biotransformation .
Result of Action
The result of the action of Phenol, 4-ethynyl-, is the disruption of protein structures within the target organisms . This can lead to the death of the organisms, making Phenol, 4-ethynyl-, an effective antiseptic and disinfectant .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: Phenol, 4-ethynyl- can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification . Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions: Phenol, 4-ethynyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents such as Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens, nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
相似化合物的比较
Phenol, 4-ethynyl- can be compared with other phenol derivatives such as:
Phenol, 4-ethyl- (C₈H₁₀O): Similar structure but with an ethyl group instead of an ethynyl group.
Phenol, 4-methyl- (C₇H₈O): Contains a methyl group at the para position.
Phenol, 4-nitro- (C₆H₅NO₃): Contains a nitro group at the para position.
Uniqueness: The presence of the ethynyl group in phenol, 4-ethynyl- imparts unique reactivity and properties compared to other phenol derivatives. This makes it a valuable compound for specific applications in organic synthesis and material science .
属性
IUPAC Name |
4-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
| Record name | Phenol, 4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethenyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)


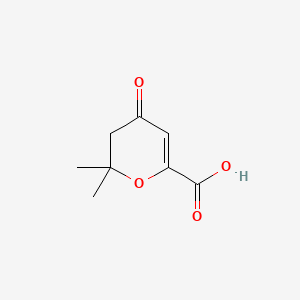
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
